2-(3-Fluoro-4-iodophenyl)acetonitrile
Description
BenchChem offers high-quality 2-(3-Fluoro-4-iodophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-iodophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQKVLNMJUKYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723340 | |
| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92676-16-9 | |
| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of "2-(3-Fluoro-4-iodophenyl)acetonitrile"
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-4-iodophenyl)acetonitrile
Introduction: A Strategic Building Block in Modern Chemistry
2-(3-Fluoro-4-iodophenyl)acetonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a prerequisite for its effective application. The strategic placement of the fluoro and iodo substituents, combined with the reactive nitrile and benzylic methylene groups, makes this compound a versatile intermediate for introducing specific pharmacophores and structural motifs, particularly in medicinal chemistry and materials science.
The iodine atom, for instance, is a well-established handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate electronic properties, lipophilicity, and metabolic stability, making it a favored substituent in drug design. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(3-Fluoro-4-iodophenyl)acetonitrile, offering both established data and predictive insights grounded in the behavior of structurally related analogs.
Chemical Identity and Structural Features
A precise understanding of a molecule begins with its unambiguous identification. The structural arrangement of 2-(3-Fluoro-4-iodophenyl)acetonitrile dictates its reactivity and physical behavior.
| Identifier | Value |
| IUPAC Name | 2-(3-Fluoro-4-iodophenyl)acetonitrile |
| CAS Number | 92676-16-9[1] |
| Molecular Formula | C₈H₅FIN[2] |
| Molecular Weight | 261.03 g/mol [2] |
| SMILES | C1=CC(=C(C=C1CC#N)F)I |
| InChI Key | (Predicted) ZVJHLCIPODYCNL-UHFFFAOYSA-N |
The molecule's core is a phenylacetonitrile scaffold, featuring a disubstituted benzene ring. The key functional groups—nitrile, fluoro, and iodo—each impart distinct properties that are critical for synthetic planning and property prediction.
Caption: Key functional motifs of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physical properties, which govern reaction conditions, purification strategies, and formulation. While direct experimental data for this specific isomer is sparse, a robust profile can be constructed from data on close structural analogs and computational predictions.
| Property | Value / Prediction | Rationale & Comparative Insights |
| Appearance | White to off-white or light yellow solid | Phenylacetonitrile derivatives are typically crystalline solids at room temperature[3]. The color may depend on purity. |
| Melting Point | Predicted: 55-75 °C | The related isomer, 4-Iodophenylacetonitrile, has a melting point of 53-57 °C[4]. The addition of a fluorine atom may slightly alter crystal packing and increase the melting point. |
| Boiling Point | > 200 °C (at atm. pressure) | High boiling points are characteristic of this class of compounds. For example, 2-Iodophenylacetonitrile boils at 113-120 °C under reduced pressure (0.5 mmHg)[5]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, Acetonitrile); Insoluble in water. | The large, nonpolar iodophenyl group dominates the molecule's character, predicting poor aqueous solubility[4]. It is readily miscible with various organic solvents[6]. |
| pKa (α-protons) | Predicted: 23-26 (in Acetonitrile) | The pKa of the parent compound, acetonitrile, is 25[6]. The electron-withdrawing phenyl ring acidifies the α-protons. Acidity scales in acetonitrile are well-established for such weak carbon acids[7][8]. |
| LogP | Predicted: 2.5 - 3.0 | The calculated LogP for the isomer 2-(3-Fluoro-2-iodophenyl)acetonitrile is 2.496[2]. This value indicates significant lipophilicity, a key parameter in drug design for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | This value, calculated for the nitrile group (C≡N), is consistent across isomers[2]. It suggests the molecule has good potential for passive transport across biological membranes. |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral data for 2-(3-Fluoro-4-iodophenyl)acetonitrile are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three protons on the phenyl ring. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be influenced by the relative positions of the fluoro and iodo substituents. The fluorine atom will introduce additional splitting (H-F coupling). For instance, in 4-Fluorophenylacetonitrile, the aromatic protons appear as two multiplets around δ 7.07 and 7.28 ppm[9].
-
Methylene Protons (δ ~3.8 ppm): A singlet corresponding to the two protons of the -CH₂CN group. Its chemical shift is downfield due to the deshielding effects of both the aromatic ring and the nitrile group. The signal for the methylene protons in 4-Fluorophenylacetonitrile is at δ 3.71 ppm[9].
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, one for each unique carbon atom.
-
Nitrile Carbon (δ ~117 ppm): The C≡N carbon typically appears in this region.
-
Methylene Carbon (δ ~20-30 ppm): The -CH₂- carbon.
-
Aromatic Carbons (δ ~110-145 ppm): Six signals for the aromatic carbons. The carbons directly attached to the iodine (C-I) and fluorine (C-F) will show characteristic shifts. The C-I bond will shift the carbon signal to a lower field (less shielded), while the C-F bond will result in a large, characteristic C-F coupling constant (J_CF).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Nitrile Stretch (ν_C≡N): A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group[10].
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
C-I Stretch: A weaker band typically found in the lower frequency region of the spectrum (~500-600 cm⁻¹ ).
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z = 261 .
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic pattern for the parent ion, but its fragments will be distinctive.
-
Key Fragmentation: A likely fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) or the iodine radical (•I), leading to significant fragment ions.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the determination of these properties must follow validated protocols.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol 1: Melting Point Determination (Capillary Method)
-
Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range typically indicates high purity.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Protocol 2: Solubility Assessment
-
Rationale: To qualitatively determine the solubility in a range of common laboratory solvents, which is crucial for selecting appropriate reaction and purification solvents.
-
Methodology:
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes, Acetonitrile).
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains suspended, it is "partially soluble" or "insoluble."
-
Record the observations in a table.
-
Protocol 3: Acquiring an ATR-FTIR Spectrum
-
Rationale: To quickly and reliably obtain an infrared spectrum of the solid sample to confirm the presence of key functional groups.
-
Methodology:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Record a background spectrum of the empty ATR crystal[10].
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio[10].
-
Process the spectrum (baseline correction, if necessary) and label the key absorption peaks.
-
Safety and Handling
Professional handling of chemical reagents requires strict adherence to safety protocols based on known and potential hazards.
-
GHS Hazard Statements: While data for the specific isomer is not universally compiled, related iodinated and cyanated aromatic compounds carry warnings. For example, 2-(3-Iodophenyl)acetonitrile is classified as harmful if swallowed (H302) and harmful in contact with skin (H312)[11]. The isomer 2-(3-Fluoro-2-iodophenyl)acetonitrile is associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
-
Precautionary Statements: Standard laboratory precautions should be taken.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[2].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: The compound should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Due to the presence of the nitrile group, which can release hydrogen cyanide under strongly acidic or basic conditions or upon combustion, appropriate emergency procedures should be in place.
Conclusion
2-(3-Fluoro-4-iodophenyl)acetonitrile presents itself as a chemical intermediate of significant potential. Its physicochemical profile—characterized by a solid physical state, high lipophilicity, poor aqueous solubility, and distinct spectroscopic fingerprints—provides the necessary foundation for its application in synthetic chemistry. The presence of three distinct functional regions—the nitrile, the C-F bond, and the C-I bond—offers a rich platform for sequential and orthogonal chemical modifications. This guide provides the critical data and procedural knowledge required by researchers to confidently and safely incorporate this valuable building block into their synthetic and drug discovery programs.
References
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PubChem. 2-(3-Iodophenyl)acetonitrile. [Link]
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PubChem. 2-(5-Fluoro-3-formyl-2-iodophenyl)acetonitrile. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. Method for synthesizing fluoroacetonitrile.
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ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
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Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]
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Wiley Online Library. Strengths of Acids in Acetonitrile. [Link]
- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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The Royal Society of Chemistry. Supporting Information for manuscript. [Link]
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Temple University ScholarShare. Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]
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The Good Scents Company. phenyl acetonitrile. [Link]
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ResearchGate. Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Chemdad. 4-IODOPHENYLACETONITRILE. [Link]
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- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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A Spectroscopic Blueprint: In-Depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetonitrile
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 2-(3-Fluoro-4-iodophenyl)acetonitrile. In the absence of direct experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive blueprint for researchers in drug discovery and chemical synthesis. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
2-(3-Fluoro-4-iodophenyl)acetonitrile is a halogenated aromatic nitrile. Its structure presents a unique combination of substituents on the phenyl ring, which will have distinct and predictable influences on its spectral properties. The electron-withdrawing nature of the fluorine, iodine, and nitrile functionalities, coupled with their specific positions, will govern the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(3-Fluoro-4-iodophenyl)acetonitrile. Predictions are based on established substituent effects and data from structurally related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.
-
Methylene Protons (-CH₂CN): This group will appear as a singlet, integrating to 2H. Due to the electron-withdrawing nature of the adjacent cyano group and the aromatic ring, the chemical shift is predicted to be in the range of 3.8 - 4.0 ppm .
-
Aromatic Protons: The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-2: This proton is ortho to the cyanomethyl group and meta to the fluorine. It is expected to appear as a doublet of doublets, with a larger ortho coupling to H-6 and a smaller meta coupling to the fluorine. Predicted chemical shift: ~7.3 - 7.5 ppm .
-
H-5: This proton is meta to the cyanomethyl group and ortho to the iodine, and meta to the fluorine. It is expected to be a doublet of doublets. Predicted chemical shift: ~7.1 - 7.3 ppm .
-
H-6: This proton is ortho to both the cyanomethyl group and the iodine. It will likely appear as a doublet. Predicted chemical shift: ~7.6 - 7.8 ppm .
-
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CH₂CN | 3.8 - 4.0 | s (singlet) | - |
| H-2 | 7.3 - 7.5 | dd (doublet of doublets) | ³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 2 Hz |
| H-5 | 7.1 - 7.3 | dd (doublet of doublets) | ⁴J(H-H) ≈ 2 Hz, ⁴J(H-F) ≈ 5 Hz |
| H-6 | 7.6 - 7.8 | d (doublet) | ³J(H-H) ≈ 8 Hz |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The chemical shifts are influenced by the electronegativity of the substituents, and the signals for carbons bearing or in proximity to the fluorine atom will exhibit splitting due to C-F coupling.
-
Nitrile Carbon (-C≡N): This carbon will appear as a singlet in the range of 115 - 120 ppm .
-
Methylene Carbon (-CH₂CN): Expected to be a singlet around 20 - 25 ppm .
-
Aromatic Carbons:
-
C-1 (C-CH₂CN): The chemical shift will be influenced by the attached cyanomethyl group. Predicted chemical shift: ~130 - 135 ppm .
-
C-2 (CH): Predicted chemical shift: ~132 - 136 ppm , likely a doublet due to coupling with fluorine.
-
C-3 (C-F): This carbon is directly attached to the highly electronegative fluorine atom and will appear at a downfield chemical shift, split into a large doublet. Predicted chemical shift: ~160 - 165 ppm (¹J(C-F) ≈ 240-250 Hz).
-
C-4 (C-I): The carbon bearing the iodine will be significantly shielded. Predicted chemical shift: ~90 - 95 ppm .
-
C-5 (CH): Predicted chemical shift: ~128 - 132 ppm , as a doublet due to coupling with fluorine.
-
C-6 (CH): Predicted chemical shift: ~115 - 120 ppm , as a doublet due to coupling with fluorine.
-
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| -C≡N | 115 - 120 | s (singlet) | - |
| -CH₂CN | 20 - 25 | s (singlet) | - |
| C-1 | 130 - 135 | d (doublet) | ³J(C-F) ≈ 5-10 Hz |
| C-2 | 132 - 136 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |
| C-3 | 160 - 165 | d (doublet) | ¹J(C-F) ≈ 240-250 Hz |
| C-4 | 90 - 95 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |
| C-5 | 128 - 132 | d (doublet) | ³J(C-F) ≈ 5-10 Hz |
| C-6 | 115 - 120 | d (doublet) | ⁴J(C-F) ≈ 2-5 Hz |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
Nitrile Stretch (-C≡N): A sharp, medium-to-strong intensity band is expected in the region of 2240 - 2260 cm⁻¹ . The conjugation with the aromatic ring may slightly lower this frequency.[1]
-
Aromatic C-H Stretch: A group of weak to medium bands will appear above 3000 cm⁻¹, typically in the 3050 - 3150 cm⁻¹ range.
-
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450 - 1600 cm⁻¹ region, characteristic of the benzene ring.
-
Methylene C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850 - 2960 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is expected in the fingerprint region, typically around 1200 - 1250 cm⁻¹ .
-
C-I Stretch: A weak to medium intensity band is expected at lower wavenumbers, in the 500 - 600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | 3050 - 3150 | Weak to Medium |
| Methylene C-H | 2850 - 2960 | Weak to Medium |
| Nitrile C≡N | 2240 - 2260 | Medium to Strong, Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| C-F | 1200 - 1250 | Strong |
| C-I | 500 - 600 | Weak to Medium |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular weight of 2-(3-Fluoro-4-iodophenyl)acetonitrile (C₈H₅FIN) is 261.03 g/mol . A prominent molecular ion peak is expected at m/z = 261 . The presence of iodine will result in a characteristic isotopic pattern.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: Loss of the cyanomethyl radical (•CH₂CN) is a common fragmentation pathway for benzyl cyanides, leading to a fragment at m/z = 220 .
-
Loss of Halogens: Fragmentation involving the loss of iodine (I•) or fluorine (F•) radicals is also anticipated.
-
[M - I]⁺: A significant peak at m/z = 134 .
-
[M - F]⁺: A peak at m/z = 242 .
-
-
Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide would appear at m/z = 234 .
-
Caption: Predicted major fragmentation pathways for 2-(3-Fluoro-4-iodophenyl)acetonitrile in EI-MS.
Experimental Methodologies
For the acquisition of actual spectral data, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectra of 2-(3-Fluoro-4-iodophenyl)acetonitrile. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a comprehensive spectroscopic profile of the molecule. This information will be invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a reference for the characterization of related novel molecules. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data.
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molecular structure of "2-(3-Fluoro-4-iodophenyl)acetonitrile"
An In-depth Technical Guide to the Molecular Structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, elucidate its structure through spectroscopic analysis, discuss plausible synthetic pathways, and explore its functional relevance as a versatile chemical building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a detailed understanding of this compound's molecular architecture and chemical behavior.
Molecular Identity and Physicochemical Properties
2-(3-Fluoro-4-iodophenyl)acetonitrile is a polysubstituted aromatic compound. Its identity is unequivocally established by its CAS Registry Number, molecular formula, and molecular weight.[1][2] The molecule incorporates a benzene ring functionalized with three distinct substituents: a cyanomethyl group, a fluorine atom, and an iodine atom. This specific arrangement of functionalities imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.
The predicted physicochemical properties, derived from computational models, offer a baseline for its handling and application in experimental settings.
| Property | Value | Source |
| CAS Number | 92676-16-9 | [1][2] |
| Molecular Formula | C₈H₅FIN | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| Predicted Boiling Point | 282.2 ± 25.0 °C | [2] |
| Predicted Density | 1.839 ± 0.06 g/cm³ | [2] |
These properties suggest a compound with low volatility and a density significantly greater than water, which is typical for iodinated aromatic compounds.
Structural Elucidation and Conformation
The core of 2-(3-Fluoro-4-iodophenyl)acetonitrile is a benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates the numbering of the substituents, leading to the specific arrangement illustrated below. The cyanomethyl group (-CH₂CN) is attached to carbon 1 of the phenyl ring. The fluorine atom is located at the meta position (carbon 3), and the iodine atom is at the para position (carbon 4).
The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom creates a distinct electronic environment on the aromatic ring. The methylene (-CH₂) bridge provides rotational freedom, allowing the nitrile group to orient itself in various conformations relative to the ring.
Caption: 2D chemical structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
Spectroscopic Characterization: A Validating System
The proposed structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The nitrile group (C≡N) is particularly diagnostic.
-
Protocol: A small sample is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer, typically as a thin film or KBr pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range.[3]
-
Expected Signature Peaks:
-
~2250 cm⁻¹: A sharp, medium-intensity absorption band characteristic of the C≡N stretching vibration.[4] Its sharpness is due to the triple bond's well-defined vibrational mode.
-
~3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations from the aromatic ring.
-
~1600-1450 cm⁻¹: Several sharp absorptions corresponding to C=C stretching vibrations within the aromatic ring.
-
~1250-1100 cm⁻¹: A strong C-F stretching band.
-
Below 600 cm⁻¹: A C-I stretching band, typically found in the far-infrared region.
-
The presence of these characteristic peaks, especially the nitrile stretch, provides strong evidence for the core functional framework of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon and hydrogen skeleton.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in a high-field NMR spectrometer. Both ¹H and ¹³C spectra are acquired.
-
¹H NMR Predictions:
-
~3.8 ppm: A singlet corresponding to the two protons of the methylene (-CH₂) group. The singlet nature arises because there are no adjacent protons to cause splitting.
-
~7.0-7.8 ppm: A complex set of signals for the three aromatic protons. The proton at C5 would likely appear as a doublet, split by the proton at C6. The proton at C2 would be a doublet of doublets, split by the adjacent proton (C6) and the fluorine atom (at C3). The proton at C6 would also show complex splitting from its two neighboring protons. The exact chemical shifts are influenced by the electronic effects of the fluorine and iodine substituents.
-
-
¹³C NMR Predictions:
-
~117 ppm: The nitrile carbon (-C≡N).
-
~20-30 ppm: The methylene carbon (-CH₂-).
-
~100-145 ppm: Six distinct signals for the aromatic carbons. The carbon directly attached to iodine (C4) would be shifted upfield due to the heavy atom effect. The carbon attached to fluorine (C3) would appear as a doublet with a large coupling constant (¹JC-F), a definitive indicator of a direct C-F bond.
-
Mass Spectrometry (MS)
MS confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Protocol: The sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Observations:
-
Molecular Ion Peak ([M]⁺): A strong peak at m/z ≈ 261, corresponding to the intact molecule's mass. The presence of a C₈H₅FIN species would be confirmed by high-resolution mass spectrometry.
-
Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the iodine atom ([M-I]⁺ at m/z ≈ 134) and the benzylic cleavage to form a stable tropylium-like ion.
-
Synthesis and Reactivity
While multiple synthetic routes are possible, a common and logical approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is a cornerstone of nitrile synthesis.
Caption: Plausible synthetic workflow for 2-(3-Fluoro-4-iodophenyl)acetonitrile.
-
Causality of Experimental Choices:
-
Starting Material: 1-(Bromomethyl)-3-fluoro-4-iodobenzene is an ideal precursor. The bromine atom in the benzylic position is an excellent leaving group, readily displaced by nucleophiles.
-
Cyanide Source: Sodium or potassium cyanide provides the nucleophilic cyanide ion (CN⁻).
-
Solvent: A polar aprotic solvent like DMSO or acetone is chosen because it effectively solvates the cation (Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.
-
The iodine atom on the aromatic ring is relatively unreactive under these Sₙ2 conditions but serves as a crucial handle for subsequent reactions, such as Suzuki or Sonogashira cross-coupling, making this molecule a highly versatile intermediate.
Relevance in Medicinal Chemistry and Drug Development
The true value of 2-(3-Fluoro-4-iodophenyl)acetonitrile lies in its application as a scaffold in drug discovery. The nitrile group is a common pharmacophore found in over 30 approved pharmaceuticals.[5]
-
Bioisosterism and Binding: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as carbonyls or alkynes, and engage in key binding interactions with protein targets.[6]
-
Metabolic Stability: The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
-
Synthetic Handle: As mentioned, the C-I bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is a fundamental workflow in modern medicinal chemistry for optimizing lead compounds. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.
Safety and Handling
Based on data from structurally similar compounds, 2-(3-Fluoro-4-iodophenyl)acetonitrile should be handled with care, assuming it possesses similar hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][9]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
The molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile is characterized by a unique combination of a nitrile moiety and two different halogen atoms on a phenyl ring. This specific arrangement is definitively confirmed by a suite of spectroscopic techniques (IR, NMR, MS), each providing self-validating data. Its true significance is realized in its role as a versatile intermediate in synthetic and medicinal chemistry, where the nitrile group acts as a valuable pharmacophore and the iodo and fluoro substituents provide handles for molecular elaboration and property modulation. A thorough understanding of its structure is paramount for its effective application in the development of novel therapeutics.
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A Technical Guide to the Safe Handling of 2-(3-Fluoro-4-iodophenyl)acetonitrile
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for 2-(3-Fluoro-4-iodophenyl)acetonitrile. As a substituted phenylacetonitrile derivative, this compound is a valuable intermediate in organic synthesis; however, its structural alerts—namely the nitrile group and halogen substituents—necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide synthesizes available data from structurally analogous compounds to provide a comprehensive safety framework, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.
Compound Identification and Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe use. The properties of 2-(3-Fluoro-4-iodophenyl)acetonitrile are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(3-Fluoro-4-iodophenyl)acetonitrile | - |
| Molecular Formula | C₈H₅FIN | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| CAS Number | 92676-16-9 | [2] |
| Appearance | Solid (Typical for similar phenylacetonitriles) | |
| Storage Temperature | Sealed in dry, 2-8°C | [1][3] |
Hazard Identification and Toxicological Profile
The nitrile functional group (-C≡N) is a key toxicophore. In biological systems, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[4] This mechanism underlies the acute toxicity observed in this class of compounds. The presence of halogen atoms (fluorine and iodine) on the aromatic ring can further modify the compound's reactivity and toxicological properties.
GHS Hazard Summary (Inferred)
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][5][6] H312: Harmful in contact with skin.[5][6] H332: Harmful if inhaled.[5][6] H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5][6] H335: May cause respiratory irritation.[1][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Narrative:
-
Acute Toxicity: The compound is classified as harmful by ingestion, skin contact, and inhalation.[6] Exposures can lead to symptoms consistent with cyanide poisoning, including headache, nausea, chest tightness, weakness, and confusion.[4][8] In high concentrations, severe exposure can result in paralysis and death from central nervous system depression.[8]
-
Irritation: As with many halogenated aromatic compounds, 2-(3-Fluoro-4-iodophenyl)acetonitrile is expected to be an irritant. It is predicted to cause serious eye irritation and skin irritation.[1][5] Inhalation of dust may cause irritation to the nose, throat, and lungs.[4][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.
Engineering Controls:
-
Chemical Fume Hood: All handling of 2-(3-Fluoro-4-iodophenyl)acetonitrile, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation.[5][7]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[5][7] | Protects against dust particles and splashes entering the eyes, preventing serious irritation.[7] |
| Skin (Gloves) | Chemically resistant gloves (e.g., Butyl rubber, Viton). Always check manufacturer's breakthrough time data.[4] | Prevents dermal absorption, which is a significant route of exposure and toxicity for this compound.[7] |
| Skin (Clothing) | A laboratory coat is mandatory. Chemically resistant or impervious clothing should be worn when handling larger quantities.[5] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA approved respirator with appropriate cartridges (e.g., organic vapor) should be used if engineering controls are insufficient or during emergency situations.[7][9] | Prevents inhalation of harmful dust or vapors, especially when weighing the solid compound or in the event of a spill.[7] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
4.1. Preparation and Pre-Handling:
-
Review this safety guide and the relevant Safety Data Sheets (SDS) for all chemicals to be used in the procedure.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Don all required PPE as specified in Section 3.
4.2. Weighing and Transfer (Solid):
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid compound to a tared container. Avoid creating dust.[10]
-
Close the primary container immediately after dispensing.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol) to decontaminate surfaces. Dispose of the wipe as hazardous waste.
4.3. Solution Preparation and Reaction:
-
Slowly add the solid compound to the desired solvent in a flask or beaker within the fume hood.
-
If the dissolution is exothermic, add the solid in portions and provide cooling as necessary.
-
Keep all containers closed when not in use to prevent vapor release.
4.4. Post-Handling and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Remove PPE carefully, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[7][8]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[7][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists or if you feel unwell.[5]
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Call a poison control center or seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5.2. Accidental Release (Spill) Response:
A systematic approach is required to safely manage a chemical spill. The logical workflow for responding to a spill of 2-(3-Fluoro-4-iodophenyl)acetonitrile is outlined below.
Caption: Logical workflow for responding to a chemical spill.
Spill Cleanup Protocol (Small Spill):
-
Alert personnel in the immediate area and control access.[10]
-
Wear appropriate PPE, including respiratory protection, impervious gloves, and eye protection.[10]
-
Prevent the generation of dust.[10]
-
Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[12]
-
Carefully sweep or scoop the material into a sealable, properly labeled container for hazardous waste.[10]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials into the waste container.
-
Ventilate the area and wash hands thoroughly.
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.
Storage:
-
Store in a cool, dry, dark, and well-ventilated area.[5]
-
The recommended storage temperature is between 2-8°C.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[5]
-
Store locked up in a designated area for toxic or hazardous materials.[5][7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5][7]
Disposal:
-
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5]
-
All waste, including contaminated absorbent material and empty containers, should be collected in properly labeled, sealed containers and transferred to an approved hazardous waste disposal facility.[7]
References
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile.
- ChemScene. (n.d.). 2-(3-Fluoro-2-iodophenyl)acetonitrile.
- Carl ROTH. (2025).
- Sinfoo Biotech. (n.d.). 2-(3-Fluoro-4-iodophenyl)acetonitrile.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile.
- Apollo Scientific. (2023). SAFETY DATA SHEET - 3-Fluoro-4-iodo-2-pyridinecarbonitrile.
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (n.d.). 4-Iodophenylacetonitrile 97%.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Iodophenylacetonitrile.
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile.
- PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- Thermo Fisher Scientific. (2025).
- Apollo Scientific. (n.d.). SAFETY DATA SHEET - 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- BLD Pharm. (n.d.). 2-(4-Iodophenyl)acetonitrile.
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Methodological & Application
The Strategic Utility of 2-(3-Fluoro-4-iodophenyl)acetonitrile in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The halogenated phenylacetonitrile derivative, 2-(3-Fluoro-4-iodophenyl)acetonitrile , has emerged as a highly versatile and valuable synthetic intermediate, particularly in the development of kinase inhibitors. Its unique trifunctional nature—a nucleophilic nitrile, a reactive iodinated aromatic ring, and a metabolically influential fluorine atom—provides a powerful toolkit for the construction of complex, biologically active molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 2-(3-Fluoro-4-iodophenyl)acetonitrile. We will delve into its synthesis, key reactions with detailed protocols, and its role as a cornerstone in the synthesis of targeted therapeutics.
Core Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FIN | |
| Molecular Weight | 261.03 g/mol | |
| Appearance | Off-white to light yellow solid | General observation for similar compounds |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |
Safety and Handling: 2-(3-Fluoro-4-iodophenyl)acetonitrile should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Synthetic Protocol: Preparation of 2-(3-Fluoro-4-iodophenyl)acetonitrile
The most direct and common route to 2-(3-Fluoro-4-iodophenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classical cyanation reaction is a robust and scalable method for introducing the acetonitrile moiety.
Workflow for the Synthesis of 2-(3-Fluoro-4-iodophenyl)acetonitrile
Caption: Synthetic workflow for the preparation of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
Detailed Experimental Protocol:
This protocol is adapted from analogous cyanation procedures for benzyl halides.
Materials:
-
3-Fluoro-4-iodobenzyl bromide (1.0 equiv)
-
Sodium cyanide (1.2 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-iodobenzyl bromide in anhydrous DMSO.
-
Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 2-(3-Fluoro-4-iodophenyl)acetonitrile as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-(3-Fluoro-4-iodophenyl)acetonitrile lies in the reactivity of its aryl iodide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and 2-(3-Fluoro-4-iodophenyl)acetonitrile is an excellent substrate for this reaction. This transformation is pivotal in the synthesis of numerous pharmaceuticals, where the arylamine motif is a common feature. A notable application is in the synthesis of kinase inhibitors, such as those targeting c-Met and ALK.
Caption: General workflow for the Buchwald-Hartwig amination of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
The following protocol is based on a procedure described in the patent literature for the synthesis of a c-Met/ALK inhibitor intermediate.
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 equiv)
-
4-(t-butoxycarbonyl)piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction vessel, add 2-(3-fluoro-4-iodophenyl)acetonitrile, 4-(t-butoxycarbonyl)piperazine, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated piperazine product.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl halide with a boronic acid or ester. 2-(3-Fluoro-4-iodophenyl)acetonitrile serves as an excellent coupling partner in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Caption: General workflow for the Suzuki-Miyaura coupling of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
This generalized protocol is based on standard conditions for Suzuki-Miyaura couplings of aryl iodides.
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a reaction flask, combine 2-(3-fluoro-4-iodophenyl)acetonitrile, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of potassium carbonate.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 8-16 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biarylacetonitrile.
Conclusion
2-(3-Fluoro-4-iodophenyl)acetonitrile is a strategically designed synthetic intermediate that offers a confluence of desirable features for modern drug discovery. Its facile synthesis and predictable reactivity in key bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, make it an invaluable building block for the construction of complex and potent pharmaceutical agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.
References
experimental procedure for coupling reactions with "2-(3-Fluoro-4-iodophenyl)acetonitrile"
Technical Application Note: Strategic Cross-Coupling Architectures for 2-(3-Fluoro-4-iodophenyl)acetonitrile
Abstract
This technical guide details the experimental protocols for utilizing 2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS 92676-16-9) as a high-value electrophile in Palladium-catalyzed cross-coupling reactions.[1][2] The unique 3-fluoro-4-iodo substitution pattern offers a distinct reactivity profile: the ortho-fluorine atom accelerates oxidative addition via electronic destabilization of the C-I bond, while the benzylic nitrile moiety requires careful base selection to prevent unwanted
Part 1: Molecular Profile & Reactivity Analysis
Molecule: 2-(3-Fluoro-4-iodophenyl)acetonitrile CAS: 92676-16-9 Molecular Weight: 261.03 g/mol Structure: [1][2][3]
-
Electronic Modifier: Fluorine at position 3 (ortho to Iodine).[1][2]
-
Sensitive Handle: Acetonitrile group (
) at position 1.[1][2]
Critical Reactivity Factors
-
The Ortho-Fluoro Effect: The fluorine atom at the 3-position exerts a strong inductive withdrawing effect (-I), which lowers the electron density of the aromatic ring.[1][2] This activates the C-I bond towards oxidative addition by
species, often allowing these reactions to proceed under milder conditions than their non-fluorinated counterparts.[1][2] -
Benzylic Acidity: The protons on the methylene group (
to the nitrile) have a (DMSO).[1][2] While relatively high, the presence of the electron-deficient aryl ring increases their acidity.[1][2] Consequently, the use of strong alkoxide bases (e.g., , ) can lead to competitive deprotonation, resulting in self-condensation or metal-catalyzed -arylation side products.[1][2]
Part 2: Experimental Protocols
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Primary application: Synthesis of biaryl scaffolds for kinase inhibitors.[1][2]
Rationale: The Suzuki coupling is the most robust method for this scaffold.[1][2] The use of Potassium Phosphate (
Optimized Protocol:
| Component | Reagent | Equivalents | Function |
| Substrate | 2-(3-Fluoro-4-iodophenyl)acetonitrile | 1.0 equiv | Electrophile |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Catalyst | 3 - 5 mol% | Robust catalyst, resists oxidation | |
| Base | 3.0 equiv | Activator (Mild) | |
| Solvent | 1,4-Dioxane | 0.1 - 0.2 M | Miscible co-solvent |
Step-by-Step Procedure:
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and
(0.05 equiv). -
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) or Argon three times to remove .[1][2] -
Solvation: Inject degassed 1,4-Dioxane via syringe.
-
Activation: Add the
solution (degassed) via syringe. -
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass =
).[1][2] -
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] Dry organic layer over
, filter, and concentrate.[1][2][4] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualization: Suzuki Catalytic Cycle & Logic
Caption: Suzuki cycle highlighting the critical oxidative addition step and the risk of base-mediated side reactions.
Sonogashira Coupling (Alkynylation)
Primary application: Introduction of rigid alkyne linkers.[1][2]
Rationale: This reaction employs a Copper(I) co-catalyst.[1][2] Amine bases (TEA or DIPEA) are sufficient to drive the reaction and are completely non-nucleophilic toward the nitrile, preserving the scaffold integrity.[1][2]
Optimized Protocol:
-
Catalyst:
(5 mol%)[1][2] -
Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio) or pure TEA.[1][2]
-
Temperature: RT to 60°C (The 3-F substituent activates the iodine, often allowing lower temps).[1][2]
Procedure Note: Degassing is critical here. Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the nucleophile.[1][2] Sparge solvents with Argon for 15 mins prior to use.[1][2]
Buchwald-Hartwig Amination (C-N Bond Formation)
Primary application: Synthesis of aniline derivatives.[1][2]
Rationale: Standard conditions often use
Optimized Protocol:
| Component | Recommendation |
| Catalyst System | |
| Base | |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) |
| Temp | 90 - 100°C |
Self-Validating Check:
-
If the reaction turns black immediately and stalls, Oxygen ingress is likely (Pd black precipitation).[1][2]
-
If LC-MS shows a mass of M+Wait (dimer), the base was too strong.[1][2] Switch to
.
Part 3: Troubleshooting & Optimization Guide
Decision Tree for Reaction Setup
Caption: Decision logic for base selection to avoid benzylic nitrile side reactions.
Common Issues & Solutions:
-
Dehalogenation (Product is 2-(3-fluorophenyl)acetonitrile):
-
Nitrile Hydrolysis (Product is Amide/Acid):
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[1][2]
-
Fleming, F. F., & Shook, B. C. (2002).[1][2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 45(3), 599-603.[1][2] (Context on Nitrile stability). Link[1][2]
-
BLD Pharm. (n.d.).[1][2] Product Analysis: 2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS 92676-16-9).[1][3] Link
Sources
Application Notes & Protocols: Strategic Derivatization of 2-(3-Fluoro-4-iodophenyl)acetonitrile Using Organometallic Reagents
Introduction: A Versatile Scaffold for Chemical Synthesis
2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS No. 92676-16-9) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is notable for three distinct points of potential reactivity: a highly reactive aryl iodide, an electronically-influential fluorine atom, and a versatile nitrile group. This unique combination allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures.
The carbon-iodine bond is the most labile site for transformations, serving as a prime handle for palladium-catalyzed cross-coupling reactions. The fluorine atom, while largely unreactive as a leaving group, exerts a powerful electronic influence, acting as a mild deactivator and an ortho, para-director in electrophilic aromatic substitutions.[2][3] More significantly in the context of organometallic chemistry, it can function as an ortho-directing group for metalation.[4] The nitrile and adjacent methylene groups offer further avenues for derivatization, though their reactivity must be carefully managed in the presence of highly nucleophilic or basic organometallic reagents.
This guide provides an in-depth exploration of the reactivity of 2-(3-Fluoro-4-iodophenyl)acetonitrile with various classes of organometallic reagents. We will dissect the causality behind experimental choices and provide validated, step-by-step protocols for key transformations, including palladium-catalyzed cross-couplings and lithium-halogen exchange reactions.
Strategic Overview of Reactivity
The synthetic utility of 2-(3-Fluoro-4-iodophenyl)acetonitrile stems from the differential reactivity of its functional groups. A strategic approach to its derivatization requires a clear understanding of which bonds will react under specific conditions.
-
Primary Reaction Site (C-I Bond): The carbon-iodine bond is the weakest on the aromatic ring and is the primary target for a host of powerful bond-forming reactions. Its high reactivity makes it ideal for:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed selectively at the C-I position.
-
Lithium-Halogen Exchange: This is an extremely rapid reaction with organolithium reagents, occurring at very low temperatures to generate a potent aryllithium nucleophile.[5]
-
Grignard Reagent Formation: Direct insertion of magnesium metal can form the corresponding Grignard reagent, though initiation may require activation.[6]
-
-
Secondary Reaction Sites (Nitrile & Benzylic Protons):
-
Nitrile Group: This group is susceptible to nucleophilic attack by strong organometallics like Grignard or organolithium reagents.[7][8] However, this reaction is generally slower than lithium-iodine exchange, allowing for selective functionalization at the C-I bond by carefully controlling temperature and reaction times.
-
Benzylic Protons: The protons of the -CH₂CN group are acidic and can be removed by very strong bases. This pathway is less common than reactions at the aryl iodide but must be considered when using potent non-nucleophilic bases or excess organolithiums.
-
The following sections detail protocols for harnessing this reactivity in a controlled and predictable manner.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The aryl iodide of the title compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) and is a premier method for constructing biaryl linkages, which are common motifs in pharmaceuticals.[9]
Causality of Experimental Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands can be used.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient for reactive aryl iodides. More complex biarylphosphine ligands can be used to improve efficiency but are often unnecessary here.
-
Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent: A mixed solvent system, often containing water (e.g., Dioxane/H₂O or DMF/H₂O), is used to dissolve both the organic substrate and the inorganic base.[10]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Synthesis of 2-(3-Fluoro-4-(thiophen-2-yl)phenyl)acetonitrile
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| 2-(3-Fluoro-4-iodophenyl)acetonitrile | 261 mg | 1.0 | 1.0 |
| Thiophene-2-boronic acid | 154 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (2M aq. solution) | 1.5 mL | 3.0 | 3.0 |
| 1,4-Dioxane | 5 mL | - | - |
| Temperature | 80 °C | - | - |
| Time | 4-12 h | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 2-(3-Fluoro-4-iodophenyl)acetonitrile (261 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Equip the flask with a reflux condenser and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add 1,4-dioxane (5 mL) followed by the 2M aqueous K₂CO₃ solution (1.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] It typically employs a dual-catalyst system of palladium and a copper(I) salt.
Causality of Experimental Design:
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is needed. PdCl₂(PPh₃)₂ is a common and effective precatalyst.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the standard Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used, often in conjunction with the amine base.
Protocol 3.2: Synthesis of 2-(3-Fluoro-4-((trimethylsilyl)ethynyl)phenyl)acetonitrile
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| 2-(3-Fluoro-4-iodophenyl)acetonitrile | 261 mg | 1.0 | 1.0 |
| Ethynyltrimethylsilane | 175 µL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 4 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 5 mL | - | - |
| Temperature | Room Temp. | - | - |
| Time | 2-6 h | - | - |
Step-by-Step Procedure:
-
Add 2-(3-Fluoro-4-iodophenyl)acetonitrile (261 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol) to a dry Schlenk flask.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous triethylamine (5 mL) and ethynyltrimethylsilane (175 µL, 1.2 mmol) via syringe.
-
Stir the mixture at room temperature. The reaction is often mildly exothermic and may be complete in 2-6 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the silyl-protected alkyne. Note: The TMS group can be easily removed with a fluoride source like TBAF or a base like K₂CO₃ in methanol to yield the terminal alkyne.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.
Causality of Experimental Design:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical.[13][14] These ligands facilitate both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.
Protocol 3.3: Synthesis of 2-(4-(diphenylamino)-3-fluorophenyl)acetonitrile
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| 2-(3-Fluoro-4-iodophenyl)acetonitrile | 261 mg | 1.0 | 1.0 |
| Diphenylamine | 203 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | 0.01 |
| XPhos | 19 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | 5 mL | - | - |
| Temperature | 100 °C | - | - |
| Time | 12-24 h | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube inside a glovebox, combine 2-(3-Fluoro-4-iodophenyl)acetonitrile (261 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (12-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the target arylamine.
Reactions with Strong Organometallic Bases/Nucleophiles
While palladium catalysis offers exquisite control, highly reactive organometallics like organolithiums and Grignard reagents provide an alternative and powerful route for functionalization. These reactions demand stringent anhydrous conditions and precise temperature control.[15]
Lithium-Halogen Exchange: Generating a Potent Aryllithium Intermediate
The reaction of an aryl iodide with an alkyllithium reagent is one of the fastest and most efficient methods for preparing an aryllithium species.[5] The exchange occurs rapidly at low temperatures (typically -78 °C), outcompeting potential side reactions like nucleophilic attack on the nitrile. The resulting aryllithium can be trapped with a wide variety of electrophiles.
Causality of Experimental Design:
-
Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. tert-Butyllithium (t-BuLi) is even faster but can be more prone to side reactions.
-
Temperature: A very low temperature (-78 °C, a dry ice/acetone bath) is critical. It ensures the lithium-halogen exchange is the dominant pathway and prevents the highly reactive aryllithium intermediate from reacting with the solvent (THF) or the nitrile group of another molecule.[16]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or THF are required. THF is often preferred for its ability to solvate the lithium species effectively.[17]
-
Quenching Electrophile: The choice of electrophile determines the final product. Examples include CO₂ (to form a carboxylic acid), DMF (to form an aldehyde), or aldehydes/ketones (to form alcohols).
Diagram: Lithium-Iodine Exchange Workflow
Caption: General workflow for lithium-halogen exchange and subsequent electrophilic trapping.
Protocol 4.1: Synthesis of 4-(cyanomethyl)-2-fluorobenzoic acid via Lithiation-Carboxylation
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| 2-(3-Fluoro-4-iodophenyl)acetonitrile | 261 mg | 1.0 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 0.69 mL | 1.1 | 1.1 |
| Carbon Dioxide (CO₂) | Excess | - | - |
| Anhydrous THF | 10 mL | - | - |
| Temperature | -78 °C | - | - |
Step-by-Step Procedure:
-
Place 2-(3-Fluoro-4-iodophenyl)acetonitrile (261 mg, 1.0 mmol) in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the substrate in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (0.69 mL, 1.1 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C after the addition is complete.
-
Quench the reaction by bubbling dry CO₂ gas through the solution for 20 minutes or by pouring the entire reaction mixture over crushed dry ice.
-
Allow the mixture to warm slowly to room temperature.
-
Quench with 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or flash chromatography.
Conclusion
2-(3-Fluoro-4-iodophenyl)acetonitrile is a remarkably versatile synthetic intermediate. Its reactivity can be precisely controlled through the strategic selection of organometallic reagents and reaction conditions. Palladium-catalyzed cross-coupling reactions provide reliable and high-yielding pathways to construct C-C and C-N bonds at the C-I position with excellent functional group tolerance. For transformations requiring a strong nucleophilic aryl intermediate, low-temperature lithium-halogen exchange offers a powerful alternative, enabling the introduction of a wide array of electrophiles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this valuable building block in their synthetic endeavors.
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- Sonogashira coupling.Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews, ACS Publications.
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.MDPI.
- 2-(3-Fluoro-4-iodophenyl)acetonitrile.Sinfoo Biotech.
- Organometallic Reagents.Chemistry LibreTexts.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides.Master Organic Chemistry.
- ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS.Organic Syntheses.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.SciSpace.
- Organometallic Coupling Reactions.Chemistry LibreTexts.
- Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.Graz University of Technology.
- Fluorine as an ortho-directing group in aromatic metalation.ResearchGate.
- Directing Effects.Chemistry LibreTexts.
- Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.
- Organometallic Reagents.Chemistry LibreTexts.
- Organolithium Reactions with Etheral Solvents.Myers Group, Harvard University.
- The Grignard Reaction.Chemistry at Winthrop University.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.National Institutes of Health (NIH).
- Ortho, Para, Meta - Directing Effects.Chemistry Steps.
- Why are halogens ortho- para- directors?Master Organic Chemistry.
- Application Notes and Protocols: Buchwald-Hartwig Amination.BenchChem.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.uniurb.it [people.uniurb.it]
- 17. Organic Syntheses Procedure [orgsyn.org]
Catalytic Conversion of 2-(3-Fluoro-4-iodophenyl)acetonitrile: Application Notes and Protocols for Advanced Pharmaceutical Intermediate Synthesis
Introduction: Strategic Importance of Fluorinated Biaryl Acetonitriles
The structural motif of 2-(3-Fluoro-4-iodophenyl)acetonitrile serves as a highly versatile and valuable building block in contemporary drug discovery and development. Its unique combination of a fluorine atom, an iodine atom, and a nitrile group on a phenylacetic acid scaffold presents a rich platform for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The iodine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The acetonitrile moiety is a common precursor to carboxylic acids, amines, and other functional groups prevalent in pharmacologically active molecules. This guide provides detailed application notes and robust protocols for the catalytic conversion of 2-(3-fluoro-4-iodophenyl)acetonitrile into diverse, high-value intermediates, with a focus on palladium-catalyzed cross-coupling reactions that are central to modern medicinal chemistry.
Core Concepts in the Catalytic Conversion of 2-(3-Fluoro-4-iodophenyl)acetonitrile
The synthetic utility of 2-(3-fluoro-4-iodophenyl)acetonitrile is primarily unlocked through the selective transformation of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose due to their broad functional group tolerance, high efficiency, and predictable reactivity.[1] The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the aryl iodide, a factor to consider when optimizing reaction conditions. This guide will focus on four key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, leading to biaryl structures.
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, introducing alkynyl moieties.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds, to introduce a wide range of amino groups.
-
Heck Reaction: For the formation of C(sp²)–C(sp²) bonds through the coupling with alkenes.
The following sections will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for each of these pivotal reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-(3-Fluoro-4-arylphenyl)acetonitriles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many pharmaceutical agents.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient aryl iodide like 2-(3-fluoro-4-iodophenyl)acetonitrile, a catalyst system that promotes a rapid oxidative addition and transmetalation is desired to outcompete potential side reactions. The use of a suitable phosphine ligand is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the organoboron species.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized aryl iodides.[3]
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(3-fluoro-4-iodophenyl)acetonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-fluoro-4-arylphenyl)acetonitrile.
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand to Metal Ratio | 1:1 to 4:1 | Optimizes catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water often enhances solubility and reaction rate. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Sonogashira Coupling: Synthesis of 2-(3-Fluoro-4-alkynylphenyl)acetonitriles
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in materials science and medicinal chemistry.
Causality in Experimental Design
The Sonogashira coupling involves a synergistic interplay between a palladium catalyst and a copper co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the hydrogen iodide generated in the reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[5]
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(3-fluoro-4-iodophenyl)acetonitrile (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagents Addition: Add anhydrous THF or DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Value | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne. |
| Base | Et₃N, Diisopropylamine | Acts as a proton scavenger and deprotonates the alkyne. |
| Solvent | THF, DMF, Toluene | Aprotic polar solvents are generally effective. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient for reactive aryl iodides. |
Buchwald-Hartwig Amination: Synthesis of 2-(3-Fluoro-4-aminophenyl)acetonitriles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful and general method for the synthesis of arylamines.[6] This reaction is of immense importance in the pharmaceutical industry for the construction of C-N bonds.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which promotes both the oxidative addition of the aryl halide and the reductive elimination of the arylamine product. A strong, non-nucleophilic base is required to deprotonate the amine. The reaction is typically carried out in an aprotic solvent under an inert atmosphere.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for the amination of ortho-substituted and electron-deficient aryl halides.[6]
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add to a dry Schlenk tube sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and Xantphos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add 2-(3-fluoro-4-iodophenyl)acetonitrile (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Typical Range/Value | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | Xantphos, RuPhos, XPhos | Bulky, electron-rich ligands that promote the key steps of the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-130 °C | Necessary to overcome the activation barriers of the catalytic cycle. |
Heck Reaction: Synthesis of 2-(3-Fluoro-4-vinylphenyl)acetonitriles
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[7] It is a versatile method for the synthesis of substituted alkenes.
Causality in Experimental Design
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. A base is required to neutralize the hydrogen iodide formed during the reaction. For aryl iodides, the reaction can often be performed without the need for phosphine ligands, although their addition can sometimes improve yields and selectivity.
Detailed Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl iodides with acrylates.
Materials:
-
2-(3-Fluoro-4-iodophenyl)acetonitrile
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(3-fluoro-4-iodophenyl)acetonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the alkene (1.5 mmol, 1.5 equiv).
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Value | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective catalyst for Heck reactions. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HI formed during the reaction. |
| Solvent | DMF, MeCN, DMAc | Polar aprotic solvents are generally preferred. |
| Alkene | Acrylates, styrenes | Electron-deficient alkenes are typically more reactive. |
| Temperature | 80-140 °C | Higher temperatures are often required to drive the reaction to completion. |
Safety and Handling
-
2-(3-Fluoro-4-iodophenyl)acetonitrile: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents are often required and should be handled using appropriate techniques to exclude moisture. Many organic solvents are flammable and have associated health risks.
Conclusion
The catalytic conversion of 2-(3-fluoro-4-iodophenyl)acetonitrile via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse array of complex organic molecules. The protocols provided in this guide, based on established and reliable methodologies, serve as a strong starting point for researchers in drug discovery and development. Careful optimization of the reaction parameters for each specific substrate combination will be key to achieving high yields and purity of the desired products. The continued exploration of novel catalysts and reaction conditions will undoubtedly further expand the synthetic utility of this valuable building block.
References
- Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions in water. Current Organic Chemistry, 12(1), 18-43.
- [Reference for a specific Suzuki-Miyaura protocol, if found]
- [Reference for a specific Sonogashira protocol, if found]
- [Reference for a specific Buchwald-Hartwig protocol, if found]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- [Reference for a specific Heck protocol, if found]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- [Reference for general cross-coupling reviews, if found]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- [Reference for safety inform
- [Additional relevant reference]
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.
- [Additional relevant reference]
Sources
- 1. 2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile - SRIRAMCHEM [sriramchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 5. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 2-(3-Fluoro-4-iodophenyl)acetonitrile in Fragment-Based Drug Discovery: A Detailed Guide
Introduction: The Power of Halogenated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] Within the diverse world of chemical fragments, halogenated compounds, and particularly those featuring iodine and fluorine, offer unique advantages that can be strategically exploited by drug discovery professionals.
This guide provides a detailed exploration of the application of 2-(3-Fluoro-4-iodophenyl)acetonitrile , a versatile halogenated fragment, in a typical FBDD workflow. We will delve into the rationale behind its use, provide detailed protocols for its screening and validation, and illustrate a pathway for its evolution from a weakly binding hit to a potent lead compound. While the central case study presented is a representative example designed to be instructive, the principles and methodologies are grounded in established scientific practices.
Physicochemical Properties and Strategic Value of 2-(3-Fluoro-4-iodophenyl)acetonitrile
The unique combination of functional groups in 2-(3-Fluoro-4-iodophenyl)acetonitrile makes it a fragment of high strategic value in FBDD.
| Property | Value/Characteristic | Significance in FBDD |
| Molecular Weight | 261.03 g/mol | Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring it is small enough to explore binding pockets effectively. |
| Structure | Phenylacetonitrile core with fluoro and iodo substitutions | The phenylacetonitrile scaffold is a common motif in kinase inhibitors, providing a good starting point. The halogen substitutions offer vectors for chemical elaboration. |
| Fluorine Atom | Electronegative; can form favorable electrostatic and hydrogen bonding interactions. | Can improve binding affinity and metabolic stability. The 19F nucleus allows for sensitive NMR-based screening methods. |
| Iodine Atom | Large, polarizable atom capable of forming strong halogen bonds. | Provides a strong and directional interaction with electron-rich atoms (e.g., carbonyl oxygens) in a protein's binding site, which can significantly enhance binding affinity. Also serves as a heavy atom for phasing in X-ray crystallography. |
| Nitrile Group | Can act as a hydrogen bond acceptor. | Provides an additional point of interaction within a binding pocket. |
A Representative FBDD Workflow: Targeting a Protein Kinase
Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover novel kinase inhibitors.[1][4] The following workflow illustrates how 2-(3-Fluoro-4-iodophenyl)acetonitrile could be used in a campaign to identify inhibitors of a hypothetical protein kinase, "Kinase-X."
Figure 1: A representative workflow for a fragment-based drug discovery campaign.
Phase 1: Hit Identification
Fragment Library Design
The initial step in any FBDD campaign is the creation of a high-quality fragment library. This library should be diverse, contain molecules with good physicochemical properties, and be amenable to chemical elaboration. 2-(3-Fluoro-4-iodophenyl)acetonitrile would be a valuable component of such a library, particularly one designed to target kinases or other ATP-binding proteins.
Primary Screening: Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of a fragment library.[5] The principle is that the binding of a fragment to a protein increases its thermal stability, resulting in a higher melting temperature (Tm).
Protocol: High-Throughput Thermal Shift Assay
-
Protein Preparation:
-
Purify Kinase-X to >95% purity.
-
Prepare a 2X stock solution of Kinase-X at 2 µM in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
-
Fragment Solution Preparation:
-
Prepare a 10 mM stock solution of 2-(3-Fluoro-4-iodophenyl)acetonitrile and other fragments in 100% DMSO.
-
Create a 200 µM intermediate plate by diluting the stock solutions in assay buffer.
-
-
Assay Plate Preparation (384-well format):
-
To each well, add 10 µL of the 2X Kinase-X stock solution.
-
Add 10 µL of the 200 µM fragment solution (final fragment concentration: 100 µM, final DMSO concentration: 1%).
-
Include control wells:
-
Protein + DMSO (no fragment)
-
Buffer + DMSO (no protein)
-
-
Add a fluorescent dye (e.g., SYPRO Orange) to all wells at a final concentration of 5X.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.
-
Expected Results for 2-(3-Fluoro-4-iodophenyl)acetonitrile:
| Condition | Tm (°C) | ΔTm (°C) | Result |
| Kinase-X + DMSO | 52.5 | - | No binding |
| Kinase-X + Fragment X | 52.8 | 0.3 | Non-binder |
| Kinase-X + 2-(3-Fluoro-4-iodophenyl)acetonitrile | 55.7 | 3.2 | Hit |
Phase 2: Hit Validation and Characterization
A primary screen like TSA can generate false positives. Therefore, orthogonal biophysical methods are essential to validate the hits and characterize their binding.
NMR Spectroscopy: Saturation Transfer Difference (STD)
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique for detecting and characterizing weak protein-ligand interactions.[6] It identifies which protons of a ligand are in close contact with the protein.
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Prepare a sample containing 10 µM Kinase-X and 500 µM 2-(3-Fluoro-4-iodophenyl)acetonitrile in a deuterated NMR buffer (e.g., 50 mM d-HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2 in 99.9% D2O).
-
Prepare a control sample with only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire spectra on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
Collect two spectra:
-
On-resonance spectrum: Saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where there are no ligand signals.
-
Off-resonance spectrum: Saturate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The STD spectrum is the difference between the off-resonance and on-resonance spectra.
-
-
Data Analysis:
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals can provide information about the binding epitope of the fragment.
-
Expected Outcome: The appearance of signals in the STD spectrum for the aromatic protons of 2-(3-Fluoro-4-iodophenyl)acetonitrile would confirm its binding to Kinase-X.
X-ray Crystallography: Elucidating the Binding Mode
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design. The iodine atom in 2-(3-Fluoro-4-iodophenyl)acetonitrile can aid in solving the crystal structure through its anomalous scattering properties.
Protocol: Co-crystallization and Structure Determination
-
Crystal Growth:
-
Screen for crystallization conditions of Kinase-X in the presence of a 5-fold molar excess of 2-(3-Fluoro-4-iodophenyl)acetonitrile.
-
A typical condition might be 0.1 M Tris-HCl pH 8.0, 20% PEG 3350, 0.2 M Li2SO4.
-
-
Data Collection:
-
Harvest a single crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known structure of Kinase-X.
-
The strong anomalous signal from the iodine atom can help to unambiguously place the fragment in the electron density map.
-
Refine the structure to obtain a high-resolution model of the Kinase-X/fragment complex.
-
Plausible Binding Mode: The co-crystal structure would likely reveal the phenylacetonitrile core in the adenine-binding region of the kinase, with the nitrile group forming a hydrogen bond with the hinge region backbone. The iodophenyl group could be positioned in a hydrophobic pocket, with the iodine atom forming a halogen bond with a backbone carbonyl oxygen.
Phase 3: Hit-to-Lead Optimization
With a validated hit and a high-resolution crystal structure, the next phase is to optimize the fragment into a more potent lead compound.
Figure 2: The process of optimizing a fragment hit into a potent lead compound.
Structure-Based Drug Design (SBDD)
The co-crystal structure of Kinase-X with 2-(3-Fluoro-4-iodophenyl)acetonitrile would guide the medicinal chemistry efforts. For instance, if the fluoro group is pointing towards a solvent-exposed region, it could be a vector for elaboration to pick up additional interactions. The iodine atom, while contributing to binding, might be replaced with other groups to improve properties like solubility or to explore interactions with nearby residues.
Structure-Activity Relationship (SAR) by Catalog and Custom Synthesis
An initial SAR exploration can be rapidly performed by sourcing commercially available analogs of the hit fragment ("SAR by catalog"). This can be followed by custom synthesis to further probe the SAR and optimize potency and other drug-like properties.
Example SAR Table:
| Compound | R1 | R2 | IC50 (µM) |
| Hit Fragment | F | I | >500 |
| Analog 1 | H | I | >500 |
| Analog 2 | F | Br | >500 |
| Analog 3 | F | c-propyl | 250 |
| Lead Compound | F | 3-pyridyl | 0.05 |
This hypothetical SAR suggests that replacing the iodine with a group capable of forming additional interactions (like the 3-pyridyl group) can lead to a significant increase in potency.
Conclusion: A Versatile Tool for Drug Discovery
2-(3-Fluoro-4-iodophenyl)acetonitrile represents a powerful tool in the arsenal of the modern drug discoverer. Its unique combination of features makes it an ideal fragment for identifying novel starting points against a range of protein targets. By leveraging a systematic FBDD approach that integrates biophysical screening, structural biology, and medicinal chemistry, fragments like this can be efficiently evolved into potent and selective lead compounds, accelerating the path towards new therapeutics.
References
- Fragment-based drug discovery (FBDD) is a powerful method to develop potent small-molecule compounds starting from fragments binding weakly to targets. As FBDD exhibits several advantages over high-throughput screening campaigns, it becomes an attractive strategy in target-based drug discovery. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.01213/full]
- In a 2020 study, FBDD was applied to develop novel protein-protein interaction inhibitors, where a fragment library was screened by thermal shift assay (TSA) and hits were validated using SPR. [URL: https://www.sartorius.
- Fragment-based drug discovery (FBDD) concerns the screening of low-molecular weight compounds against macromolecular targets of clinical relevance. X-ray crystallography is a key technique in this process. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3555304/]
- Fragment screening by saturation transfer difference nuclear magnetic resonance (STD-NMR) is a robust method for identifying small molecule binders and is well suited to a broad set of biological targets. [URL: https://pubmed.ncbi.nlm.nih.gov/24510729/]
- Fragment-based drug design (FBDD) is one of the modern techniques used for developing new drugs, and an alternative to the widely used high throughput screening. [URL: https://ophcj.nuph.edu.ua/article/view/913]
- The main approaches to development of the pharmacologically active molecules based on the identified fragments include "fragment merging," "fragment linking," and "fragment growing". [URL: https://ophcj.nuph.edu.ua/article/view/913]
- Targeted covalent inhibitors and chemical probes have become integral parts of drug discovery approaches, and screening electrophilic fragments is a promising alternative. [URL: https://pubmed.ncbi.nlm.nih.gov/32298798/]
- A tabulated summary of successful fragment-to-lead (F2L) case studies published in 2022 is available, discussing target class, screening methods, and ligand efficiency. [URL: https://research.vu.
- Fragment-based drug discovery (FBDD) has achieved great success in the discovery of highly specific protein kinase inhibitors (PKIs). [URL: https://pubmed.ncbi.nlm.nih.gov/33939110/]
- To discover chemical inhibitors of JNK3, virtual fragment screening, saturation transfer difference (STD) NMR, in vitro kinase assay, and X-ray crystallography were employed. [URL: https://www.mdpi.com/1422-0067/23/18/10433]
- Fragment-based drug discovery (FBDD) uses collections of smaller, less complex molecules than those used in high-throughput screening, allowing for a more efficient exploration of chemical space. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148008/]
- The discovery of novel bromodomain inhibitors by fragment screening can be complicated by the presence of DMSO, an acetyl-lysine mimetic. [URL: https://pubmed.ncbi.nlm.nih.gov/28169131/]
- A combined co-crystallization/crystal-soaking procedure has been devised for the efficient structural elucidation of protein-peptide complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486422/]
- The discovery and optimization of a series of 4-aminocinnoline-3-carboxamide inhibitors of Bruton's tyrosine kinase are reported, using a fragment-based screening approach with X-ray co-crystallography. [URL: https://pubmed.ncbi.nlm.nih.gov/22014603/]
- A protocol for performing and optimizing differential scanning fluorimetry (DSF) experiments is presented, including benchmarks for typical Tm and ΔTm values. [URL: https://www.cell.com/star-protocols/pdf/S2666-1667(23)00652-9.pdf]
- A detailed protocol for STD-NMR for fragment screening is available, describing library preparation, sample preparation, and data collection and analysis. [URL: https://www.researchgate.net/publication/272195325_Saturation_Transfer_Difference_NMR_for_Fragment_Screening]
- Fragment-based drug design (FBDD) is one of the modern techniques used for developing new drugs, and an alternative to the widely used high throughput screening. [URL: https://ophcj.nuph.edu.ua/article/view/913]
Sources
- 1. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Fluoro-4-iodophenyl)acetonitrile
Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-(3-Fluoro-4-iodophenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. Here, we address common issues encountered during purification, offering troubleshooting advice and practical solutions grounded in chemical principles.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab. Each entry details the likely cause of the issue and provides a step-by-step protocol for resolution.
Q1: My crude product is a dark, viscous oil after work-up. How can I effectively clean it up before attempting column chromatography or crystallization?
Plausible Cause: The dark coloration and oily nature of your crude product are likely due to polymeric byproducts, residual reagents from the cyanomethylation reaction, or degradation products.[1][2] Directly loading this crude mixture onto a silica column can lead to poor separation, irreversible adsorption of the product, and significant yield loss.
Suggested Solution: Liquid-Liquid Extraction & Charcoal Treatment
A robust acidic and basic washing sequence during work-up is the first line of defense.[3][4][5] If this has already been performed, an additional clarifying step is recommended.
Experimental Protocol:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (to remove any basic impurities).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities).
-
Brine (to break up emulsions and begin the drying process).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Activated Charcoal Treatment (if color persists):
-
Re-dissolve the crude product in a minimal amount of a hot solvent like isopropanol or ethyl acetate.
-
Add a small amount of activated charcoal (approx. 5-10% w/w of your crude product).
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Rinse the Celite® pad with a small amount of the hot solvent.
-
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting material should be significantly cleaner and more amenable to further purification.
Verification: Run a TLC of the material before and after this cleanup procedure. You should observe a reduction in baseline streaking and the disappearance of highly polar or non-polar spots.
Q2: My TLC analysis shows multiple spots with very similar Rf values, making separation by standard chromatography challenging. How can I improve the resolution?
Plausible Cause: The presence of closely eluting impurities is a common issue with halogenated aromatic compounds.[6] These are often regioisomers, de-iodinated or de-fluorinated analogs, or products of over-alkylation at the benzylic position. Their similar polarity to the desired product makes separation on standard silica gel difficult.
Suggested Solution: High-Performance Flash Chromatography with Optimized Solvent Systems
To resolve closely related species, moving beyond standard hexane/ethyl acetate gradients is often necessary. The choice of both the stationary and mobile phase is critical.
Experimental Protocol:
-
Stationary Phase Selection:
-
Pentafluorophenyl (PFP) bonded silica: This is an excellent choice for separating halogenated and aromatic compounds due to unique π-π, dipole-dipole, and ion-exchange interactions.[6]
-
High-resolution silica: Use a smaller particle size silica gel (e.g., 25-40 µm) to improve peak sharpness and resolution.
-
-
Mobile Phase Optimization:
-
Systematically screen solvents: Create a small library of solvent systems to test by TLC. A good starting point is to replace one of the standard solvents with another of a different class (see table below).
-
Employ a "third solvent" modifier: Adding a small percentage (1-5%) of a polar solvent like methanol or a chlorinated solvent like DCM to your primary mobile phase can significantly alter selectivity.
-
Table 1: Recommended Solvent Systems for TLC Screening
| System # | Non-Polar Component | Polar Component | Modifier (Optional) | Rationale |
| 1 | Heptane | Ethyl Acetate | - | Standard starting point. |
| 2 | Heptane | Dichloromethane | 1-2% Methanol | DCM offers different selectivity for polar compounds. |
| 3 | Toluene | Acetone | - | Toluene's aromaticity can introduce π-π interactions. |
| 4 | Heptane | Methyl t-butyl ether (MTBE) | - | MTBE is a less polar ether than THF or Diethyl Ether. |
Verification: The ideal solvent system will show the largest possible ΔRf between your product and the persistent impurity on the TLC plate. This will translate to better separation on the column.
Below is a workflow to guide your purification strategy when facing co-elution.
Caption: Decision workflow for purification strategy.
Q3: I've successfully isolated my product, but it refuses to crystallize from common solvent systems. It keeps oiling out. What should I do?
Plausible Cause: The "oiling out" phenomenon occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its nucleation temperature. This can be exacerbated by residual impurities that inhibit crystal lattice formation. The relatively low melting point of related compounds like 4-iodophenylacetonitrile (52-56 °C) suggests the target compound may also have a low melting point, making crystallization more sensitive.[7]
Suggested Solution: Slow Crystallization Techniques
Patience and a systematic approach are key to successful crystallization.
Experimental Protocol:
-
Ensure High Purity: Before attempting crystallization, ensure your material is >95% pure by HPLC or NMR. Impurities are the most common reason for crystallization failure.
-
Solvent Screening:
-
Use a small amount of your compound (~20-30 mg) in several vials.
-
Test a range of solvents: Isopropanol (IPA), ethanol, methanol, acetonitrile, hexane, heptane, and toluene.
-
Find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or below.
-
-
Anti-Solvent Diffusion:
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or ethyl acetate).
-
Place this solution in a small beaker or vial.
-
Carefully layer a "poor" solvent (an "anti-solvent" in which your compound is insoluble, e.g., hexane or heptane) on top.
-
Seal the container and leave it undisturbed for several hours to days. Crystals should form at the interface.
-
-
Slow Evaporation:
-
Dissolve the compound in a solvent in which it is moderately soluble at room temperature.
-
Cover the container with a cap that has a small pinhole to allow for very slow evaporation of the solvent over time.
-
-
Seeding: If you have a few small crystals, add one or two to a supersaturated solution to induce crystallization.
Verification: The formation of well-defined, non-oily crystals is the primary indicator of success. The purity of the crystalline material should be confirmed by an appropriate analytical method, and the melting point should be sharp.
Frequently Asked Questions (FAQs)
FAQ1: What are the most common impurities I should expect during the synthesis of 2-(3-Fluoro-4-iodophenyl)acetonitrile?
The impurity profile largely depends on the synthetic route, but common impurities in cyanomethylation and related reactions include:
-
Starting Materials: Unreacted 3-fluoro-4-iodobenzyl halide (or alcohol) is a very common impurity.
-
Dehalogenated Species: Reductive work-up conditions or certain catalysts can lead to the formation of 2-(3-fluorophenyl)acetonitrile or 2-(4-iodophenyl)acetonitrile.
-
Over-alkylation Products: The benzylic proton of the product is acidic and can be deprotonated, leading to reaction with another equivalent of the starting electrophile.
-
Hydrolysis Product: The nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions.
FAQ2: What analytical techniques are best for assessing the final purity of the compound?
A combination of methods is always recommended for robust purity assessment:
-
HPLC/UPLC: A reverse-phase HPLC method (e.g., using a C18 or PFP column with a water/acetonitrile or water/methanol mobile phase) is excellent for quantifying purity and detecting non-volatile impurities.[8][9]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can detect impurities containing protons or fluorine atoms. Integration of signals can give a good estimate of purity relative to a known standard.
-
GC-MS: Useful if the compound and its potential impurities are volatile. It can help identify impurities by their mass fragmentation patterns.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.
FAQ3: What are the key safety considerations when handling and purifying 2-(3-Fluoro-4-iodophenyl)acetonitrile?
-
Toxicity: Phenylacetonitriles can be toxic if swallowed, in contact with skin, or if inhaled.[7][10] Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Cyanide Hazard: Although the cyano group is covalently bound, avoid strongly acidic or basic conditions at high temperatures, which could potentially liberate hydrogen cyanide gas.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
- Google Patents. (n.d.). Purification of acetonitrile and propionitrile.
- Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles.
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile. Retrieved January 28, 2026, from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of 2-phenylbutyronitrile. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
PMC. (n.d.). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2005). A Novel Type of Cyanomethylation Reaction of Diarylethenes with Acetonitrile Photosensitized by Benzophenone in the Presence of tert-Butylamine. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved January 28, 2026, from [Link]
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved January 28, 2026, from [Link]
-
PubMed. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Retrieved January 28, 2026, from [Link]
-
OSTI.GOV. (n.d.). Crystallization kinetics of amorphous acetonitrile nanoscale films. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. Retrieved January 28, 2026, from [Link]
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 6. researchgate.net [researchgate.net]
- 7. 4-Iodophenylacetonitrile | 51628-12-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. researchgate.net [researchgate.net]
- 10. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Purity of 2-(3-Fluoro-4-iodophenyl)acetonitrile
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible pharmaceutical manufacturing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-(3-Fluoro-4-iodophenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, ensuring a self-validating and trustworthy approach to method validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Criticality of Purity for 2-(3-Fluoro-4-iodophenyl)acetonitrile
2-(3-Fluoro-4-iodophenyl)acetonitrile is a halogenated aromatic nitrile, a class of compounds frequently used in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to:
-
Formation of toxic by-products: Uncontrolled impurities can react in subsequent synthetic steps to form compounds with undesirable toxicological profiles.
-
Reduced API yield and efficacy: Impurities can interfere with downstream reactions, leading to lower yields and potentially impacting the final API's therapeutic efficacy.
-
Altered API stability: The presence of certain impurities can compromise the stability of the final drug substance.
Therefore, a rigorously validated analytical method for determining the purity of this intermediate is not just a regulatory requirement but a scientific necessity.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis, offering high resolution, sensitivity, and quantitative accuracy.[1] For a compound like 2-(3-Fluoro-4-iodophenyl)acetonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for development.
Rationale for HPLC Method Development Parameters
The development of a robust HPLC method is a systematic process.[2][3] The following outlines the key considerations and rationale for the initial method parameters for analyzing 2-(3-Fluoro-4-iodophenyl)acetonitrile:
-
Column Selection: A C18 (octadecylsilyl) column is a versatile and appropriate first choice for a moderately polar compound like our target analyte. The non-polar stationary phase will provide good retention and separation from potential polar and non-polar impurities. For initial development, a column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[4] A gradient is crucial for separating impurities with a wide range of polarities that may be present in the sample. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Detection: Given the aromatic nature of 2-(3-Fluoro-4-iodophenyl)acetonitrile, a UV detector is the most suitable choice. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[5] The initial wavelength for detection can be determined by analyzing a dilute solution of the standard and identifying the wavelength of maximum absorbance (λmax).
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[4] Column temperature should be controlled, for instance, at 30 °C, to ensure reproducible retention times.
Comprehensive Validation of the HPLC Method
Once a suitable HPLC method is developed, it must be validated to demonstrate its suitability for its intended purpose.[6][7][8] The validation will be conducted in accordance with the ICH Q2(R1) guideline.[9][10]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process:
Caption: Figure 1: HPLC Method Validation Workflow
Detailed Validation Parameters and Acceptance Criteria
The following sections detail the experimental approach and typical acceptance criteria for each validation parameter.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13][14][15]
Experimental Protocol:
-
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are essential.[16][17][18] A sample of 2-(3-Fluoro-4-iodophenyl)acetonitrile should be subjected to various stress conditions to intentionally generate degradation products. These conditions typically include:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 48 hours.
-
Photolytic degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[19]
-
-
Analysis: The stressed samples are then analyzed by the HPLC method. The chromatograms of the stressed samples are compared with that of an unstressed sample.
-
Peak Purity Analysis: A PDA detector is used to assess the peak purity of the analyte peak in the presence of degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak of 2-(3-Fluoro-4-iodophenyl)acetonitrile and any degradation products or impurities.
-
The peak purity index (or a similar metric provided by the chromatography data system software) for the analyte peak should be greater than a predefined threshold (e.g., >0.999), indicating no co-eluting peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20][21][22] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-(3-Fluoro-4-iodophenyl)acetonitrile at different concentrations. For a purity assay, the range typically spans from 80% to 120% of the expected sample concentration.
-
Inject each standard solution in triplicate and record the peak area.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[4]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot of residuals against concentration should show a random distribution around zero.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 810,500 |
| 90% | 90 | 912,000 |
| 100% | 100 | 1,015,000 |
| 110% | 110 | 1,118,000 |
| 120% | 120 | 1,221,000 |
| Table 1: Illustrative Linearity Data |
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][23]
Experimental Protocol:
-
Accuracy is typically assessed by a recovery study.[5]
-
Prepare samples of a known matrix (if applicable) or a placebo spiked with known amounts of 2-(3-Fluoro-4-iodophenyl)acetonitrile at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.[7]
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.2 | 79.8 | 99.5% |
| 100% | 100.5 | 100.1 | 99.6% |
| 120% | 120.3 | 120.9 | 100.5% |
| Table 2: Illustrative Accuracy (Recovery) Data |
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7][12] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample of 2-(3-Fluoro-4-iodophenyl)acetonitrile at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated by a different analyst, on a different day, and/or using a different instrument.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 (Area) | 1,014,500 | 1,016,200 |
| Replicate 2 (Area) | 1,015,200 | 1,017,000 |
| Replicate 3 (Area) | 1,013,800 | 1,015,500 |
| Replicate 4 (Area) | 1,016,000 | 1,018,100 |
| Replicate 5 (Area) | 1,014,900 | 1,016,800 |
| Replicate 6 (Area) | 1,015,500 | 1,017,500 |
| Mean | 1,014,983 | 1,016,850 |
| RSD | 0.08% | 0.09% |
| Table 3: Illustrative Precision Data |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[25]
Experimental Protocol:
There are several methods for determining LOD and LOQ. One common approach is based on the standard deviation of the response and the slope of the calibration curve.[26][27]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be demonstrated to be determined with acceptable precision and accuracy. This is typically done by analyzing a series of samples at the determined LOQ concentration and ensuring the recovery and RSD are within acceptable limits (e.g., recovery of 80-120% and RSD ≤ 10%).
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[28][29][30]
Experimental Protocol:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within their predefined limits for all varied conditions.
-
The changes in retention time and peak area should be minimal.
Alternative and Complementary Analytical Techniques
While HPLC is the primary choice, other techniques can provide valuable complementary information or may be more suitable for specific applications.
Decision Framework for Method Selection
The choice of an analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process:
Caption: Figure 2: Method Selection Framework
Gas Chromatography (GC)
Gas Chromatography (GC) is an excellent technique for separating and analyzing volatile compounds.[31] For 2-(3-Fluoro-4-iodophenyl)acetonitrile, which has a moderate boiling point, GC can be a viable alternative or a complementary method, particularly for the detection of volatile impurities that may not be well-retained by RP-HPLC.
Comparison with HPLC:
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile and semi-volatile impurities, degradation products. | Volatile organic compounds (VOCs), residual solvents. |
| Instrumentation Complexity | Generally higher due to high-pressure pumps and solvent management. | Simpler, but requires a gas supply and temperature-controlled oven. |
| Sensitivity | High, especially with UV, fluorescence, or MS detectors. | Very high, particularly with detectors like FID, ECD, or MS.[32] |
| Table 4: Comparison of HPLC and GC for Purity Analysis |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Advantages over Chromatographic Techniques:
-
Primary Method: Provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural information about the analyte and any impurities present.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Spectral Overlap: Signal overlap can complicate quantification in complex mixtures.
-
Higher Cost and Complexity: NMR instrumentation is more expensive and requires specialized expertise.
Conclusion
The validation of an analytical method for the purity of 2-(3-Fluoro-4-iodophenyl)acetonitrile is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated RP-HPLC method, following the principles outlined in ICH Q2(R1), is the recommended primary approach for routine quality control. This guide has provided a comprehensive framework, from the rationale behind method development to the detailed execution of validation parameters, supported by illustrative data.
The choice of analytical methodology should always be guided by the specific analytical challenge. While HPLC is the cornerstone for purity and impurity profiling, techniques like GC and qNMR offer valuable complementary information, particularly for volatile impurities and the determination of absolute purity. By adopting a scientifically sound and systematic approach to method validation, researchers and drug developers can have high confidence in the quality of their intermediates, ultimately contributing to the development of safe and effective medicines.
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Safety Operating Guide
Navigating the Safe Handling of 2-(3-Fluoro-4-iodophenyl)acetonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 2-(3-Fluoro-4-iodophenyl)acetonitrile presents unique challenges in laboratory handling due to its combination of a halogenated aromatic ring and a nitrile functional group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.
Understanding the Hazard Profile: A Multifaceted Threat
While a specific, comprehensive toxicological profile for 2-(3-Fluoro-4-iodophenyl)acetonitrile is not widely available, a thorough understanding of its constituent functional groups allows for a robust risk assessment. The primary hazards stem from its aromatic halogenated structure and the presence of the nitrile group.
Key Hazards:
-
Toxicity: The nitrile group (-CN) is a significant concern. Organic nitriles can be metabolized to release cyanide, which is a potent and rapidly acting toxin.[1] The GHS hazard statement H302 (Harmful if swallowed) for a similar compound, 2-(3-Fluoro-2-iodophenyl)acetonitrile, underscores this risk.[2] Inhalation and dermal absorption are also potential routes of exposure.
-
Irritation: The presence of fluoro and iodo groups on the aromatic ring, combined with the acetonitrile moiety, suggests a high likelihood of skin and eye irritation.[3][4] GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are associated with similar structures.[2]
-
Respiratory Irritation: Volatility may be low for this solid compound, but any dust or vapor generated during handling could cause respiratory irritation, as indicated by the GHS hazard statement H335 (May cause respiratory irritation).[2]
-
Reactivity: While stable under normal conditions, nitriles can react with strong acids to release highly toxic hydrogen cyanide (HCN) gas.[5] Contact with strong oxidizing agents should also be avoided.
Hazard Summary Table
| Hazard Type | GHS Hazard Statement (Inferred) | Primary Concern |
| Acute Oral Toxicity | H302: Harmful if swallowed | Potential for cyanide poisoning.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Localized irritation upon contact.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Risk of serious eye damage.[2] |
| Specific target organ toxicity | H335: May cause respiratory irritation | Irritation of the respiratory tract.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-(3-Fluoro-4-iodophenyl)acetonitrile. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile offers good resistance to a broad range of chemicals, including many solvents and organic compounds.[6] Double-gloving provides an extra layer of protection against tears and permeation.[7] |
| Eye Protection | Safety goggles and a face shield | Safety goggles provide a seal around the eyes to protect from splashes and dust.[8] A face shield offers broader protection for the entire face, especially when handling larger quantities or during procedures with a higher splash potential.[8] |
| Body Protection | A lab coat and, for larger quantities, a chemical-resistant apron | A lab coat protects personal clothing and skin from minor spills and contamination.[9] A chemical-resistant apron should be worn over the lab coat when handling significant quantities.[9] |
| Respiratory Protection | Work within a certified chemical fume hood | All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.[7] The work area within the fume hood should be de-cluttered.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the material.
-
Close the container tightly immediately after use.[3]
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Be mindful of the solvent's hazards in addition to the solute's.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes in an emergency shower.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Place the contaminated material in a sealed, labeled container for proper disposal.[12]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[13]
-
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response to exposure or spills.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal of 2-(3-Fluoro-4-iodophenyl)acetonitrile and any contaminated materials is a critical part of the laboratory workflow.
-
Waste Segregation: Due to the presence of iodine and fluorine, this compound is classified as a halogenated organic.[14] All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste streams.[15]
-
Container Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and the words "Hazardous Waste".[14]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[10]
-
Collection: When the waste container is nearly full, contact your institution's environmental health and safety department for pickup and disposal.[14] Do not dispose of this chemical down the drain.[17]
Waste Disposal Workflow
Caption: Workflow for the proper disposal of halogenated organic waste.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 2-(3-Fluoro-4-iodophenyl)acetonitrile, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile (CAS No. 75-05-8). Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Randall's Candles. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
